

# An In-depth Technical Guide to Amino-PEG4-alcohol

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## Compound of Interest

Compound Name: Amino-PEG4-alcohol

Cat. No.: B1665982

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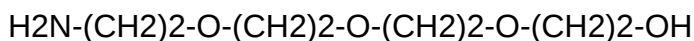
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG4-alcohol**, a heterobifunctional linker critical in the fields of bioconjugation, pharmaceutical research, and drug delivery system development. Its unique structure offers versatility for covalently linking molecules, enhancing solubility, and providing a flexible spacer arm.

## Core Molecular Structure and Properties

**Amino-PEG4-alcohol**, systematically named 1-Amino-3,6,9-trioxaundecanyl-11-ol, is a polyethylene glycol (PEG) derivative characterized by a primary amine group (-NH<sub>2</sub>) at one terminus and a hydroxyl group (-OH) at the other, connected by a four-unit ethylene glycol spacer.<sup>[1]</sup> This hydrophilic spacer significantly improves the solubility and pharmacokinetic properties of the conjugated molecules.<sup>[1]</sup>

The molecular formula for **Amino-PEG4-alcohol** is C<sub>8</sub>H<sub>19</sub>NO<sub>4</sub>.<sup>[1][2][3][4]</sup> Its structure is depicted below:



This bifunctional nature allows for selective and sequential reactions. The primary amine group readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyls (ketones or aldehydes).<sup>[4][5]</sup> The terminal hydroxyl group serves as a nucleophile that can be further activated or functionalized for subsequent conjugation steps.<sup>[1][4][5]</sup>

## Physicochemical and Technical Data

The following table summarizes the key quantitative data for **Amino-PEG4-alcohol**, compiled from various suppliers and databases.

Property	Value	Citations
Molecular Formula	C8H19NO4	[1][2][3][4][6]
Molecular Weight	193.24 g/mol	[1][2][3][6]
CAS Number	86770-74-3	[1][2][3][4][6]
Appearance	Colorless to Pale Yellow Oil	[2][5]
Purity	Typically ≥95% to >98%	[1][2][4][6][7]
Solubility	Soluble in Water, DMSO, DCM, DMF, THF, Acetonitrile	[2][4]
Storage Conditions	Recommended at -20°C for long-term storage; can be stored at 4°C for short periods.	[4][6]
SMILES	NCCOCCOCCOCCO	[3][6]

## Applications in Research and Drug Development

**Amino-PEG4-alcohol** is a versatile tool primarily used as a linker in complex bioconjugates. Its applications are central to the development of advanced therapeutics and diagnostic agents.

- **Antibody-Drug Conjugates (ADCs):** It serves as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies.[8] The PEG spacer enhances the solubility and stability of the resulting ADC.
- **PROTACs:** This molecule is a popular PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[8][9]

- **Bioconjugation:** The linker can be used to attach biomolecules to various surfaces, nanoparticles, or hydrogels, controlling spacing and improving hydrophilicity.<sup>[1]</sup>
- **Drug Delivery and PEGylation:** The hydrophilic PEG chain can improve the pharmacokinetic profile of small molecule drugs by increasing their half-life and reducing immunogenicity.<sup>[1]</sup>

## Experimental Protocols and Methodologies

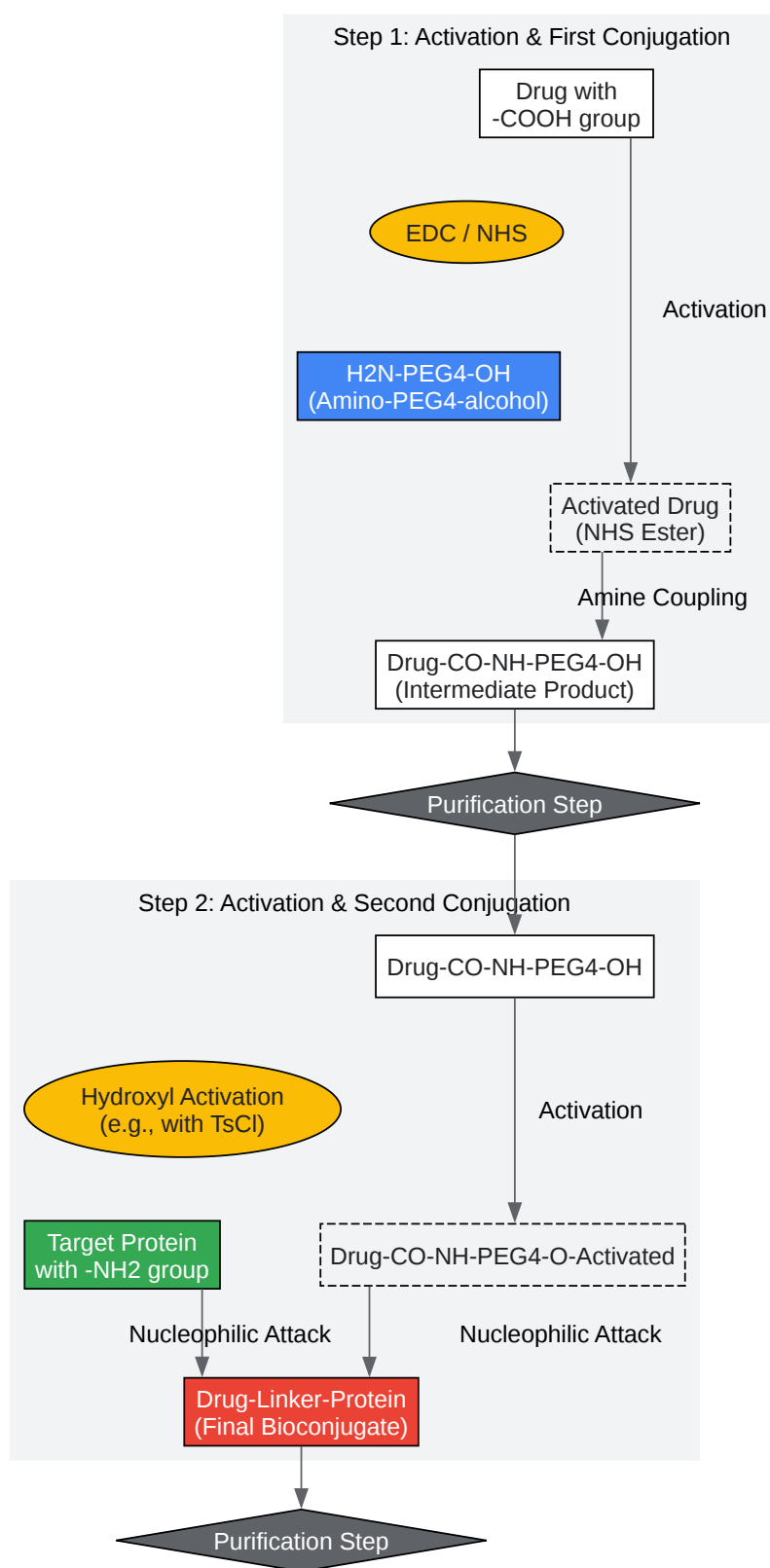
The dual reactivity of **Amino-PEG4-alcohol** allows for a two-step conjugation strategy, which is a common experimental workflow.

General Protocol for Two-Step Bioconjugation:

- **Activation of Carboxyl Group:** A molecule containing a carboxylic acid (e.g., a small molecule drug) is activated using standard carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer (e.g., MES or PBS) to form a reactive NHS ester.
- **First Conjugation (Amine Reaction):** **Amino-PEG4-alcohol** is added to the activated molecule. The primary amine of the PEG linker reacts with the NHS ester to form a stable amide bond. The reaction is typically performed at room temperature for several hours.
- **Purification:** The resulting drug-PEG-alcohol intermediate is purified from excess reactants and byproducts, often using chromatography techniques like HPLC.
- **Activation of Hydroxyl Group:** The terminal hydroxyl group of the purified intermediate is then activated. This can be achieved by converting it to a more reactive group, such as a tosylate, mesylate, or by reacting it with a phosgene equivalent to create a chloroformate.
- **Second Conjugation:** The activated drug-PEG linker is then reacted with a second molecule (e.g., a protein, antibody, or another small molecule) containing a nucleophilic group (like an amine or thiol) to form the final conjugate.
- **Final Purification:** The final bioconjugate is purified to remove any unreacted components, typically using size-exclusion or affinity chromatography.

## Visualized Workflow: General Bioconjugation Strategy

The following diagram illustrates a typical experimental workflow for using **Amino-PEG4-alcohol** to link a drug molecule to a target protein.



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Caption: A generalized workflow for a two-step bioconjugation using **Amino-PEG4-alcohol** linker.

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Address: 3281 E Guasti Rd

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